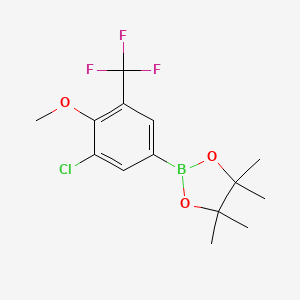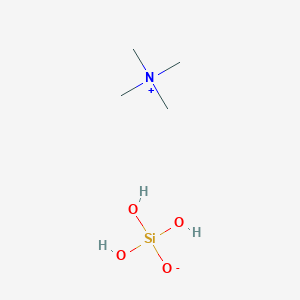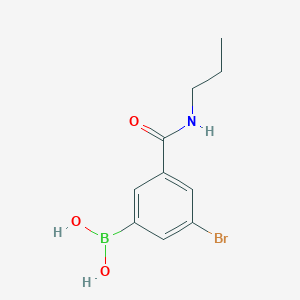
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid
説明
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular weight of 297.94 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C11H13BBrNO3/c13-10-6-8 (5-9 (7-10)12 (16)17)11 (15)14-3-1-2-4-14/h5-7,16-17H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 297.94 .科学的研究の応用
Synthesis and Structural Analysis
- Pyrrole derivatives, including compounds structurally related to "5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid," have been synthesized due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The structural determination of such compounds aids in understanding their potential applications in medicinal chemistry and drug design (B. D. Patel, U. H. Patel, D. Shah, 2012).
Catalysis and Chemical Reactions
- Compounds with pyrrole-based ligands have been utilized to synthesize highly active palladium catalysts for Suzuki-type C−C coupling reactions, demonstrating the utility of such compounds in facilitating chemical syntheses and potentially increasing the efficiency of industrial chemical processes (C. Mazet, L. Gade, 2001).
Novel Material Development
- Phenyl boronic acids, akin to "this compound," have been explored for their ability to bind saccharides and modify the optical properties of materials such as single-walled carbon nanotubes. This property could be leveraged in the development of sensors and other nanotechnology applications (B. Mu, T. McNicholas, et al., 2012).
Synthetic Methodologies
- The Suzuki coupling reaction is a pivotal method in organic synthesis, enabling the formation of complex organic structures. Boronic acids play a crucial role in this reaction, with compounds similar to "this compound" being key intermediates in creating novel organic compounds with potential applications in pharmaceuticals and materials science (Andrew Sutherland, Timothy Gallagher, 2003).
Quantum Chemical Investigations
- Theoretical studies and quantum mechanical investigations provide insights into the electronic structure and reactivity of compounds. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of boronic acids in various scientific domains (Gulraiz Ahmad, et al., 2017).
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .
Result of Action
The effects would depend on the specific biological targets that the compound interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at a temperature of 2-8°C , indicating that its stability could be affected by temperature.
特性
IUPAC Name |
[3-bromo-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BBrNO3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGGTNHRKDMFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190219 | |
| Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-36-9 | |
| Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




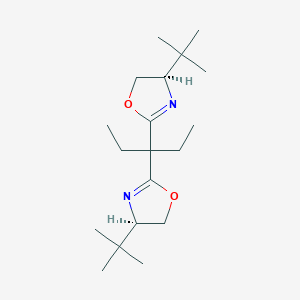




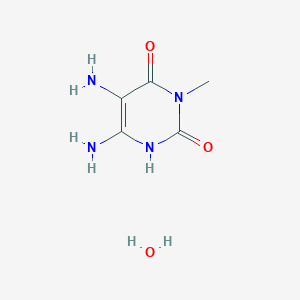

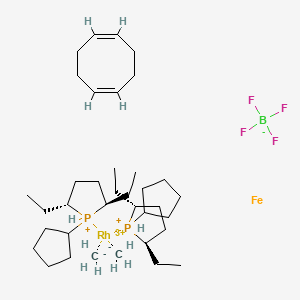

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
